methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride typically involves the reaction of oxirane with an amino acid derivative under acidic conditions. . The reaction conditions often include the use of hydrochloric acid as a catalyst and a solvent such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography . The final product is obtained as a white crystalline powder with a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride involves its interaction with various molecular targets and pathways. As a nootropic agent, it is believed to enhance cognitive function by modulating neurotransmitter systems, including the cholinergic and glutamatergic systems. The compound may also exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride include:
Piracetam: Another nootropic agent with a similar structure but lacking the oxolane ring.
Aniracetam: A nootropic compound with a different substitution pattern on the oxolane ring.
Phenylpiracetam: A derivative of piracetam with a phenyl group attached to the molecule.
Uniqueness
This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and contributes to its potential cognitive-enhancing effects.
Properties
CAS No. |
2703774-85-8 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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